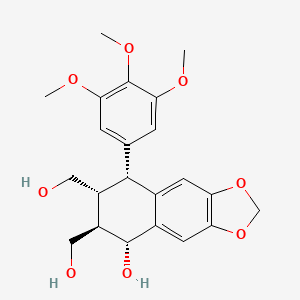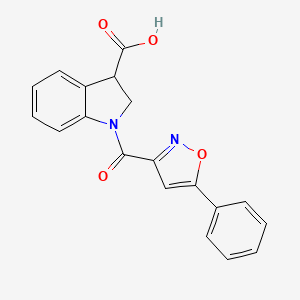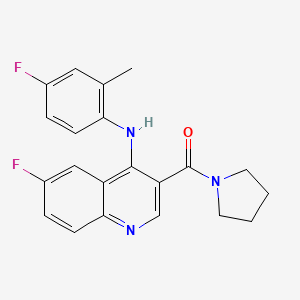
Podophyllol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Podophyllol, also known as podophyllotoxin, primarily targets the Tubulin alpha-4A chain, Tubulin beta chain, and DNA topoisomerase 2-alpha . These targets play crucial roles in cell division and DNA replication, making them important targets for anticancer drugs .
Mode of Action
This compound interacts with its targets by inhibiting their functions. It binds to and inhibits topoisomerase II during the late S and early G2 stage of the cell cycle . This binding stabilizes the temporary break caused by the enzyme, disrupting the reparation of the break through which the double-stranded DNA passes, and consequently stops DNA unwinding and replication .
Biochemical Pathways
This compound affects the biochemical pathways related to cell division and DNA replication. By inhibiting topoisomerase II, it disrupts the normal cell cycle, leading to cell death . This makes it effective against rapidly dividing cells, such as cancer cells .
Result of Action
The primary result of this compound’s action is the inhibition of cell division and DNA replication. This leads to cell death, particularly in rapidly dividing cells such as cancer cells . Therefore, this compound has potent anticancer properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, light intensity may play a regulatory role in enhancing flavonoid accumulation that allows Sinopodophyllum hexandrum, a plant that produces this compound, to adapt to elevated-altitude coupled with high light intensity . Furthermore, soil nutrients and other environmental factors have been shown to impact the content of this compound in Podophyllum hexandrum populations .
生化分析
Biochemical Properties
Podophyllol interacts with various biomolecules in biochemical reactions. It has been found to interact with DNA and its replication process, exerting its antimitotic effects . The compound also interacts with enzymes such as DNA topoisomerase II, causing cell cycle arrest in the S-phase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can stop the replication of both cellular and viral DNA by binding necessary enzymes . Additionally, it can destabilize microtubules and prevent cell division , influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It binds to tubulin, disrupting the microtubules of the mitotic spindle, which is a key mechanism of its mitosis blockage . This interaction with tubulin leads to the inhibition of cell division.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific data on this compound’s stability, degradation, and long-term effects on cellular function are limited, it’s known that the compound’s cytotoxic effects against cancer cells have established its pronounced activity .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it’s known that the compound’s effects can vary with different dosages. High doses of this compound can cause systemic toxicity and development of drug resistance .
Metabolic Pathways
This compound is involved in several metabolic pathways. The expression levels of a series of this compound biosynthesis-related genes were found to be much higher in certain stages, suggesting variations in the biosynthesis of this compound .
Transport and Distribution
Atp-binding cassette (ABC) transporters have been suggested to play a role in the transport and accumulation of this compound .
准备方法
Synthetic Routes and Reaction Conditions: Podophyllol can be synthesized through various chemical routes. One common method involves the selective cleavage of ring A through Schreier’s method and the modified-Schreier method . These methods involve specific reaction conditions to achieve the desired product, although the resulting compounds may exhibit lower biological activity compared to naturally occurring this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources. The rhizomes of Podophyllum species are harvested, dried, and subjected to solvent extraction to isolate this compound . This process is followed by purification steps to obtain the compound in its pure form.
化学反应分析
Types of Reactions: Podophyllol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include chitosan, sodium chloride, salicylic acid, and sodium alginate . These reagents are used under specific conditions to achieve the desired modifications in the compound.
Major Products Formed: The major products formed from the chemical reactions of this compound include derivatives with enhanced anticancer, antimicrobial, and antiviral properties . These derivatives are often used in various therapeutic applications.
科学研究应用
Podophyllol has a wide range of scientific research applications due to its potent biological activities . In chemistry, it is used as a lead compound for the synthesis of derivatives with improved properties . In biology and medicine, this compound is used as an antiviral and antitumor agent . It is also used in the development of nanoparticles for targeted drug delivery to enhance its efficacy and reduce toxicity . In the industry, this compound is used in the production of pharmaceuticals and other therapeutic agents .
相似化合物的比较
Podophyllol is often compared with other lignans and cytotoxic agents, such as etoposide and teniposide . These compounds share similar mechanisms of action but differ in their chemical structures and biological activities. This compound is unique due to its potent antiviral and antitumor properties, making it a valuable compound in therapeutic applications .
List of Similar Compounds:- Etoposide
- Teniposide
- Quercetin
- Cinnamic acid
- Apigenin
- Rosmarinic acid
This compound stands out among these compounds due to its broad spectrum of biological activities and its potential for use in various therapeutic applications.
属性
IUPAC Name |
(5R,6R,7R,8R)-6,7-bis(hydroxymethyl)-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-26-18-4-11(5-19(27-2)22(18)28-3)20-12-6-16-17(30-10-29-16)7-13(12)21(25)15(9-24)14(20)8-23/h4-7,14-15,20-21,23-25H,8-10H2,1-3H3/t14-,15-,20+,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOIIHCYJKCZRK-YJPXFSGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2695617.png)
![5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2695619.png)


![2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2695625.png)
![N-(3,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2695626.png)
![5-methyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2695628.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide](/img/structure/B2695630.png)
![2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B2695631.png)

![N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2695636.png)
![Tert-butyl 8-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2695637.png)
![N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide](/img/structure/B2695638.png)
![3-(2-chlorophenyl)-5-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2695640.png)
